3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid
Overview
Description
3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid is a cycloalkane derivative with a molecular formula of C9H14O2. This compound features a cyclobutane ring substituted with a cyclopropylmethyl group at the 3-position and a carboxylic acid group at the 1-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclobutane-1-carboxylic acid as the starting material.
Substitution Reaction: The cyclobutane ring undergoes a substitution reaction with cyclopropylmethyl chloride in the presence of a strong base such as sodium hydride (NaH).
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: The cyclobutane ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether.
Substitution: Cyclopropylmethyl chloride with sodium hydride (NaH) in a polar aprotic solvent.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Cyclobutane-1-ol.
Substitution: this compound derivatives.
Scientific Research Applications
3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signaling pathways.
Comparison with Similar Compounds
3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid is unique due to its structural features, particularly the presence of the cyclopropylmethyl group. Similar compounds include:
Cyclobutane-1-carboxylic acid: Lacks the cyclopropylmethyl group.
Cyclopropane derivatives: Different substituents on the cyclopropane ring.
Cycloalkane carboxylic acids: Other cycloalkanes with carboxylic acid groups.
Properties
IUPAC Name |
3-(cyclopropylmethyl)cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-4-7(5-8)3-6-1-2-6/h6-8H,1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIVAAJKAMKPHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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